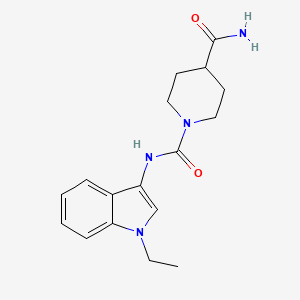

N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

1-N-(1-ethylindol-3-yl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-2-20-11-14(13-5-3-4-6-15(13)20)19-17(23)21-9-7-12(8-10-21)16(18)22/h3-6,11-12H,2,7-10H2,1H3,(H2,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSOZWWBFSIIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with piperidine-1,4-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, which can be categorized as follows:

Anticancer Activity

Research has indicated that derivatives of indole compounds, including N1-(1-ethyl-1H-indol-3-yl)piperidine derivatives, show promise as anticancer agents. A study highlighted the efficacy of indole derivatives in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study :

A recent investigation demonstrated that modifications to the structure of indole derivatives significantly enhanced their potency against breast cancer cell lines, showing a reduction in cell viability at concentrations exceeding 50 µM .

Neuroprotective Effects

Indole derivatives have been explored for their neuroprotective properties. Compounds similar to N1-(1-ethyl-1H-indol-3-yl)piperidine have been shown to confer protection against neurotropic alphaviruses, which are known to cause severe neurological diseases.

Case Study :

In a study on alphavirus replication inhibitors, an indole derivative was found to improve survival rates in mice infected with neuroadapted Sindbis virus, suggesting potential applications in treating viral encephalitis .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been noted in various models. Piperidine derivatives are recognized for their ability to reduce inflammation markers in animal models of rheumatoid arthritis.

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Observed Effect |

|---|---|---|

| Anticancer | Indole Derivative | Reduced cell viability in breast cancer cells |

| Neuroprotective | Indole Derivative | Protection against neurotropic alphavirus |

| Anti-inflammatory | Piperidine Derivative | Decreased joint swelling in rheumatoid arthritis |

Synthesis and Structural Modifications

The synthesis of N1-(1-ethyl-1H-indol-3-yl)piperidine derivatives involves various chemical reactions that enhance their biological activity. Researchers have focused on modifying the piperidine ring and the indole moiety to optimize pharmacological properties.

Synthetic Pathways

The synthesis typically involves:

- Formation of the Piperidine Ring : Using appropriate amines and carboxylic acids.

- Indole Substitution : Introducing ethyl groups at specific positions to enhance biological activity.

Mechanism of Action

The mechanism of action of N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues

The following piperidine-1,4-dicarboxamide derivatives are structurally or functionally relevant for comparison:

| Compound Name | Substituents | Key Features | Applications | References |

|---|---|---|---|---|

| N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide | 1-ethylindole at N1 | Indole group may enhance bioactivity (e.g., CNS targeting) | Not explicitly stated; inferred pharmacological potential | — |

| N1-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)piperidine-1,4-dicarboxamide (ZINC96007907) | Pyrazole-methyl group at N1 | Rigid heterocyclic substituent | Acetylcholinesterase inhibition (docking-based screening) | [1] |

| N1-(3-methylphenyl)piperidine-1,4-dicarboxamide | 3-methylphenyl at N1 | Aromatic substituent with methyl group | Corrosion inhibitor (94% efficiency at 100 ppm in 1 M HCl) | [6] |

| N1-(4-methylphenyl)piperidine-1,4-dicarboxamide | 4-methylphenyl at N1 | Para-substituted aromatic group | Crystal structure analysis (3D hydrogen-bonded network) | [7] |

| N1-(4-chlorobenzyl)-N4-(2-(pyridin-4-yl)ethyl)piperidine-1,4-dicarboxamide (8a) | Chlorobenzyl and pyridinyl groups | Dual substituents for enhanced solubility/interactions | Antiviral activity (alphavirus replication inhibitor) | [5] |

Key Findings and Differences

Substituent Impact on Bioactivity

- Indole vs. Pyrazole/Phenyl Groups : The 1-ethylindole substituent in the target compound may confer distinct binding properties compared to pyrazole (compound ZINC96007907) or phenyl derivatives. Indole’s planar structure and hydrogen-bonding capability could enhance interactions with neurological targets (e.g., acetylcholinesterase or serotonin receptors), whereas pyrazole derivatives are often optimized for rigid binding pockets [1].

- Chlorobenzyl/Pyridinyl Groups : Compound 8a demonstrates how halogenated and heteroaromatic substituents (e.g., pyridine) can improve antiviral efficacy, suggesting that similar modifications to the indole-based target might enhance specificity [5].

Corrosion Inhibition Efficiency

- The 3-methylphenyl analog achieved 94% inhibition efficiency for carbon steel in HCl, attributed to adsorption via Freundlich isotherm and mixed-type inhibition behavior [4]. By contrast, the indole derivative’s performance in similar applications remains unexplored, though its larger aromatic system might alter adsorption kinetics.

Crystallographic and Conformational Analysis

- The 4-methylphenyl derivative crystallizes in a 1C4 piperidine conformation stabilized by N–H···O and C–H···O hydrogen bonds, forming a 3D network [7].

Biological Activity

N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by the presence of an indole moiety and a piperidine ring. Its molecular formula is , with a molecular weight of 314.4 g/mol .

Synthesis Methodology

The synthesis typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with piperidine-1,4-dicarboxylic acid. The reaction is conducted in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .

Synthetic Route Overview:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Formation of Indole | 1-Ethyl-1H-indole-3-carboxylic acid |

| 2 | Formation of Piperidine | Piperidine-1,4-dicarboxylic acid |

| 3 | Coupling Reaction | DCC, DMAP, dichloromethane |

Biological Activity

This compound exhibits diverse biological activities, including:

Anticancer Activity: Preliminary studies indicate that indole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have shown effectiveness against HeLa and MCF-7 cell lines . The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division.

Antiviral Properties: Indole derivatives, including this compound, have demonstrated antiviral activity against various pathogens. They interact with viral targets and inhibit replication processes .

Antimicrobial Effects: Research indicates that this compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains .

The biological activity of this compound is attributed to its ability to bind to multiple biological targets. The compound's mechanism primarily involves:

Kinase Inhibition: The compound has been shown to inhibit specific kinases involved in cellular signaling pathways related to proliferation and survival .

Biochemical Pathways: It affects various pathways linked to inflammation and immune response modulation. This broad spectrum of action highlights its potential in developing new therapeutic agents .

Case Studies

Research involving this compound has yielded promising results:

Case Study 1: Anticancer Efficacy

A study conducted on similar indole derivatives demonstrated significant inhibition of cancer cell growth in vitro. The compounds were evaluated against several cancer lines, showing a dose-dependent response with IC50 values indicating effective cytotoxicity .

Case Study 2: Antiviral Activity

In vitro studies have shown that derivatives of this compound can reduce viral load in infected cells significantly. The antiviral efficacy was measured using plaque reduction assays against herpes simplex virus (HSV), with notable reductions in plaque formation observed .

Q & A

What are the recommended synthetic routes for N1-(1-ethyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide, and how can reaction conditions be optimized?

Basic Research Question

A common synthetic approach involves coupling 1-ethyl-1H-indol-3-amine with piperidine-1,4-dicarboxylic acid derivatives. Optimization includes:

- Reagent Selection : Use of activated carbonyl agents (e.g., carbodiimides) to facilitate amide bond formation, as seen in analogous piperidine-dicarboxamide syntheses .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 50–80°C enhance reaction efficiency. Elevated temperatures may reduce side products like unreacted intermediates .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy : H and C NMR identify indole and piperidine protons/carbons. For example, the ethyl group on the indole ring shows a triplet (~1.4 ppm) and quartet (~3.8 ppm) in H NMR, while carbonyl carbons appear at 165–175 ppm in C NMR .

- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm) and N-H (3200–3350 cm) confirm functional groups .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns to verify molecular formula .

How can crystallographic data resolve molecular conformation and intermolecular interactions in this compound?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is critical:

- Conformational Analysis : The piperidine ring typically adopts a 1C4 chair conformation, with substituents influencing puckering angles. Hydrogen bonding (N-H⋯O) and C-H⋯π interactions stabilize the lattice .

- Hydrogen Bond Networks : SHELXPRO visualizes 3D networks, revealing how classical (N-H⋯O) and non-classical (C-H⋯O) bonds contribute to packing efficiency. For example, adjacent molecules may form dimers via N-H⋯O bonds, with Å .

What electrochemical methods evaluate its corrosion inhibition efficacy, and how are data interpreted?

Advanced Research Question

For corrosion inhibition studies in acidic media:

- Potentiodynamic Polarization : Measures corrosion current density () and potential (). A mixed-type inhibitor reduces both anodic (metal dissolution) and cathodic (H evolution) reactions .

- Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots quantify charge-transfer resistance (). Higher values (e.g., 235 Ω·cm at 100 ppm) correlate with improved inhibitor adsorption .

- Adsorption Isotherms : Freundlich models fit data better than Langmuir, indicating multilayer adsorption on metal surfaces. The Gibbs free energy () typically ranges from -30 to -40 kJ/mol, suggesting chemisorption dominance .

How does computational modeling complement experimental studies of adsorption mechanisms?

Advanced Research Question

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide mechanistic insights:

- DFT Calculations : Predict reactive sites via Fukui indices. The indole NH and carbonyl oxygen often exhibit high electron density, favoring adsorption on metal surfaces .

- MD Simulations : Simulate adsorption configurations in corrosive media (e.g., HCl). Flat orientations of the indole ring maximize surface coverage, while alkyl chains enhance hydrophobic interactions .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates inhibition efficiency with descriptors like dipole moment and HOMO-LUMO gaps .

What strategies address contradictions in reported biological or chemical data for this compound?

Advanced Research Question

Discrepancies in inhibition efficiency or reactivity may arise from:

- Experimental Variables : Temperature (303–333 K) and concentration (50–200 ppm) significantly impact adsorption kinetics. Standardizing conditions (e.g., 298 K, 1 M HCl) improves reproducibility .

- Structural Analogues : Subtle substituent changes (e.g., ethyl vs. methyl groups) alter electronic properties. Comparative studies using analogues clarify structure-activity relationships .

- Data Validation : Cross-referencing multiple techniques (e.g., SEM-EDS for surface morphology and EIS for electrochemical behavior) strengthens conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.